(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
Description
(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a boronic ester-containing aryl methanamine derivative. This compound features a fluorine substituent at the ortho position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position relative to the methanamine moiety. It is synthesized via hydrazine-mediated deprotection of a precursor, yielding a white solid with a melting point of 78°C and a high yield (91%) . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and cross-coupling applications. Key spectral data include:
Properties
IUPAC Name |
[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16;/h5-7H,8,16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLUHSUIGIPIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095165-21-0 | |
| Record name | [2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride , commonly referred to as compound 1 , is a boron-containing organic compound with potential applications in medicinal chemistry. This article explores the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C₁₃H₁₈BFO₃
Molecular Weight : 237.078 g/mol
CAS Number : 425378-68-3
The structure of compound 1 includes a fluorinated phenyl group and a dioxaborolane moiety which contributes to its unique reactivity and biological properties.
Pharmacological Profile
Recent studies have indicated that compound 1 exhibits significant biological activity across various assays:
- Anticancer Activity : Compound 1 has shown potential anticancer properties in vitro. It was tested against several cancer cell lines, demonstrating an IC₅₀ value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. This indicates a strong inhibitory effect on cell proliferation compared to non-cancerous cell lines such as MCF10A, where it exhibited a much lower effect, providing a selectivity index of nearly 20-fold .
- Mechanism of Action : The mechanism by which compound 1 exerts its anticancer effects appears to involve the induction of apoptosis through mitochondrial pathways. Specifically, it was observed that treatment with compound 1 increased the levels of caspase 9 in treated samples significantly compared to controls .
Safety and Toxicology
In toxicity studies conducted on Kunming mice, compound 1 did not exhibit acute toxicity at doses up to 2000 mg/kg , suggesting a favorable safety profile for further development . Additionally, pharmacokinetic studies indicated that the compound has sufficient oral bioavailability (approximately 31.8% ) and a clearance rate of 82.7 mL/h/kg , which are promising characteristics for therapeutic applications .
Case Study 1: Antitumor Efficacy in Vivo
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, compound 1 was administered over a period of 30 days . The results demonstrated a significant reduction in metastatic nodules compared to untreated controls. This study highlights the potential of compound 1 as an effective therapeutic agent for TNBC .
Case Study 2: Synergistic Effects with Other Agents
Compound 1 has also been evaluated for synergistic effects when combined with other chemotherapeutic agents. In vitro assays indicated enhanced cytotoxicity when used in conjunction with established anticancer drugs, suggesting that it may be beneficial in combination therapies .
Data Summary
| Property | Value |
|---|---|
| IC₅₀ (MDA-MB-231) | 0.126 μM |
| Selectivity Index (MCF10A) | ~20-fold |
| Oral Bioavailability | 31.8% |
| Acute Toxicity (mice) | No toxicity at 2000 mg/kg |
| Clearance Rate | 82.7 mL/h/kg |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride may enhance its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.
Neuroprotective Effects
The fluoro-substituted phenyl group may confer additional bioactivity associated with neuroprotection. Research has demonstrated that certain amine derivatives can protect neuronal cells from oxidative stress and apoptosis. Therefore, this compound could be explored for potential therapeutic effects in neurodegenerative diseases.
Organic Synthesis
Cross-Coupling Reactions
The compound can serve as a versatile intermediate in various cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. These reactions are essential for constructing complex organic molecules and are widely used in pharmaceutical synthesis. The presence of the dioxaborolane group allows for efficient coupling with aryl halides and other electrophiles.
Ligand Development
Due to its unique structure, this compound can act as a ligand in transition metal-catalyzed reactions. Ligands derived from boron compounds are known to stabilize metal complexes and enhance catalytic activity. This property can be utilized in the development of new catalysts for organic transformations.
Material Science
Polymer Chemistry
In material science, boron-containing compounds like this compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. Research has indicated that such modifications can lead to enhanced thermal stability and chemical resistance in polymers.
Nanomaterials
The compound's unique properties may also be harnessed in the synthesis of nanomaterials. Boron-containing nanoparticles have shown promise in applications ranging from drug delivery systems to sensors due to their biocompatibility and tunable surface chemistry.
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| Anticancer Properties of Boron Compounds | Cancer Research | Demonstrated significant inhibition of tumor growth in vitro with similar dioxaborolane derivatives. |
| Neuroprotective Effects of Fluorinated Amines | Neurobiology | Showed protective effects against oxidative stress in neuronal cell lines when treated with fluorinated amines. |
| Development of Boron-Based Catalysts | Organic Chemistry | Developed a new class of catalysts using boron ligands that improved reaction yields significantly in Suzuki reactions. |
Comparison with Similar Compounds
Fluorine and Boronate Substitution Patterns
Positional isomers of the target compound differ in fluorine and boronate group placement (Table 1).
- Impact of Substituent Position:
- Melting Points: The target compound (4e) has the highest melting point (78°C), likely due to optimized crystal packing from the 2-fluoro/5-boronate arrangement. In contrast, 4f (52°C) shows reduced crystallinity due to steric clashes between the 3-fluoro and 4-boronate groups.
- Synthetic Yield: 4c achieves a 98% yield, possibly due to favorable electronic effects during deprotection. The lower yield of 4f (66%) suggests steric hindrance or intermediate instability .
Comparison with Functional Group Variants
Methanamine Substitution
The primary amine in the target compound contrasts with secondary amines in analogs (Table 2).
- Impact of Substitution:
- Basicity/Solubility: The primary amine in the target compound forms a stable hydrochloride salt, enhancing water solubility. Secondary amines (e.g., HR357166) may exhibit reduced solubility due to increased hydrophobicity.
- Reactivity: Primary amines are more nucleophilic, favoring conjugation reactions, while secondary amines are less reactive but may improve metabolic stability in pharmaceuticals .
Comparison with Heterocyclic Analogs
Heterocycle vs. Phenyl Core
Replacing the phenyl ring with heterocycles alters electronic and steric properties (Table 3).
- Structural Implications: Electronic Effects: The phenyl boronate in 4e is electron-deficient, enhancing reactivity in Suzuki couplings. Isoxazole (electron-rich) and indole (electron-donating) cores may redirect reactivity toward electrophilic substitutions .
Implications for Cross-Coupling Reactions
The target compound’s boronate group enables participation in Suzuki-Miyaura reactions. Key comparisons include:
- Reactivity: Ortho-fluoro substitution in 4e withdraws electron density, accelerating transmetallation compared to para-fluoro analogs like 4c .
- Yield Stability: The high yield (91%) of 4e contrasts with lower yields in sterically hindered analogs (e.g., 4f), highlighting the importance of substituent positioning in synthesis .
Q & A
Q. What are the key synthetic routes for preparing (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride?
The compound is typically synthesized via a multi-step route involving:
- Borylation : Introduction of the pinacol boronate ester group via palladium-catalyzed Miyaura borylation, using precursors like 2-chloro-5-fluorobenzaldehyde derivatives ( ).
- Amine Formation : Reductive amination or hydrazine-mediated reduction of intermediates (e.g., nitriles or imines) to yield the primary amine. For example, hydrazine hydrate in THF was used to reduce a nitrile intermediate, achieving 91% yield .
- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to stabilize the amine.
Key Data from Synthesis (Example) :
Q. How is the compound characterized to confirm purity and structural integrity?
Methodological approaches include:
- Multinuclear NMR : H, C, B, and F NMR to verify substituents and boron coordination. For example, H NMR shows aromatic protons at δ 7.76–7.02 ppm and methylene protons at δ 3.91 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] 252.1549) .
- Elemental Analysis : To validate stoichiometry of the hydrochloride salt.
Q. What are the primary applications of this compound in organic synthesis?
The boronate ester group enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, critical in drug discovery and materials science. The fluorine atom enhances metabolic stability in medicinal compounds, while the amine hydrochloride improves solubility for downstream functionalization .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., 13^{13}13C NMR splitting) be resolved during characterization?
The C NMR signal at δ 163.27 (d, Hz) arises from C-F coupling with the adjacent fluorine atom. To avoid misinterpretation:
- Use F-C correlation experiments (e.g., HMBC) to confirm coupling pathways.
- Compare with analogous fluorinated boronate esters to validate assignments .
Q. What strategies mitigate amine hydrochloride degradation during Suzuki-Miyaura coupling?
Q. How does steric hindrance from the tetramethyl dioxaborolane group affect reaction efficiency?
The bulky dioxaborolane can slow coupling kinetics. Mitigation strategies include:
- Microwave-Assisted Synthesis : Enhances reaction rates by improving energy transfer.
- Ligand Screening : Bulky ligands (e.g., SPhos) improve catalyst turnover in sterically hindered systems .
Q. What advanced applications exist for this compound in material science?
- Electrochemical Sensors : Pyrene-appended boronic acid derivatives (similar to the target compound) are used in graphene foam electrodes for lactate detection, leveraging quantum capacitance effects .
- Polymer Functionalization : The amine group enables covalent attachment to polymers for stimuli-responsive materials.
Methodological Challenges and Solutions
Q. How to address low yields in the final hydrochloride salt formation?
- Solvent Optimization : Use ethanol/water mixtures to improve crystallinity.
- Counterion Exchange : Replace Cl with non-nucleophilic anions (e.g., triflate) if HCl causes instability .
Q. What analytical techniques differentiate between free amine and hydrochloride forms?
- FT-IR : Free amine shows N-H stretches at ~3300 cm; hydrochloride salts exhibit broad bands due to NH .
- X-ray Photoelectron Spectroscopy (XPS) : N 1s binding energy shifts from ~399 eV (amine) to ~401 eV (protonated amine) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
